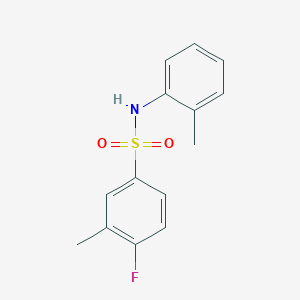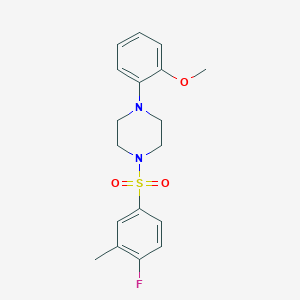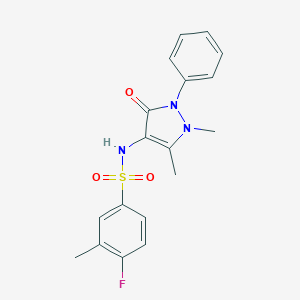![molecular formula C19H20N2O7S3 B280910 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[1,8-bc]thiophene derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules and the maintenance of cell structure. By inhibiting tubulin polymerization, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has several advantages for use in lab experiments. It exhibits potent cytotoxicity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, its mechanism of action is well characterized, making it a useful tool for studying the role of tubulin polymerization in cancer cells.
However, there are also several limitations to the use of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in lab experiments. It exhibits low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it difficult to use in certain assays, as it may interfere with the viability of non-cancerous cells.
Future Directions
There are several future directions for research on 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one. One potential area of research is the development of more soluble analogs of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, which could improve its utility in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one and its effects on cancer cells. Finally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one may have potential applications in the development of new cancer therapies, and further studies are needed to explore this possibility.
Synthesis Methods
The synthesis of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the reaction of 2-hydroxy-1,4-naphthoquinone with morpholine and sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The yield of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Scientific Research Applications
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
Molecular Formula |
C19H20N2O7S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
9,11-bis(morpholin-4-ylsulfonyl)-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C19H20N2O7S3/c22-19-14-3-1-2-13-15(30(23,24)20-4-8-27-9-5-20)12-16(18(29-19)17(13)14)31(25,26)21-6-10-28-11-7-21/h1-3,12H,4-11H2 |
InChI Key |
PPIAMCCHAVGFEG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)


![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)



![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)